molecular formula C6H5F2N B056902 3,4-Difluoroaniline CAS No. 3863-11-4

3,4-Difluoroaniline

Cat. No. B056902
CAS RN: 3863-11-4
M. Wt: 129.11 g/mol
InChI Key: AXNUZKSSQHTNPZ-UHFFFAOYSA-N
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Patent
US06939885B2

Procedure details

Iron powder (28.1 g, 0.502 mol) was added as small portions to 1,2-difluoro nitrobenzene (20.0 g, 0.126 mol) in methanol (200 ml) and heated to 60° C. Ammonium chloride (48.4 g, 0.91 mol) in water (100 ml) was added drop wise and the reaction mixture refluxed for 5 hr. The reaction mixture was filtered over Celite and washed with methanol. Methanol was removed, and the aqueous layer was extracted with ethylacetate, washed with brine, dried over sodium sulphate and concentrated to yield 1,2-difluoro-4-aminobenzene (7 g, 43%).
Quantity
48.4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
28.1 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([N+]([O-])=O)[C:3]=1[F:11].[Cl-].[NH4+:13]>CO.O.[Fe]>[F:1][C:2]1[CH:7]=[CH:6][C:5]([NH2:13])=[CH:4][C:3]=1[F:11] |f:1.2|

Inputs

Step One
Name
Quantity
48.4 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
FC1=C(C(=CC=C1)[N+](=O)[O-])F
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Name
Quantity
28.1 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture refluxed for 5 hr
Duration
5 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered over Celite
WASH
Type
WASH
Details
washed with methanol
CUSTOM
Type
CUSTOM
Details
Methanol was removed
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethylacetate
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=C(C=C1)N)F
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 43%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.